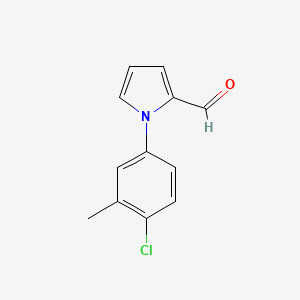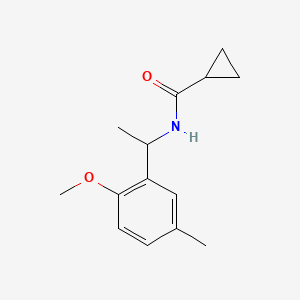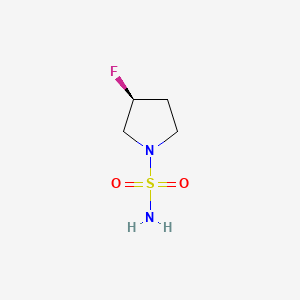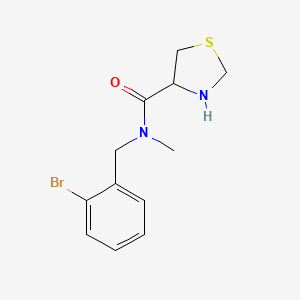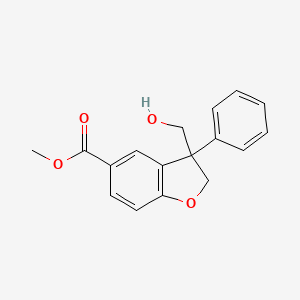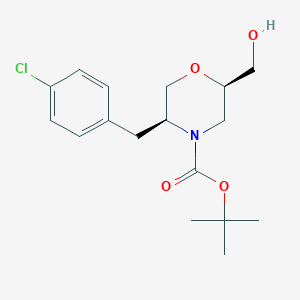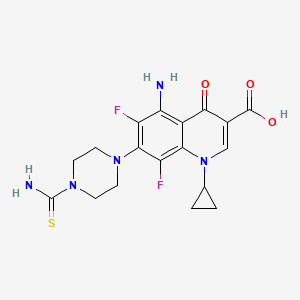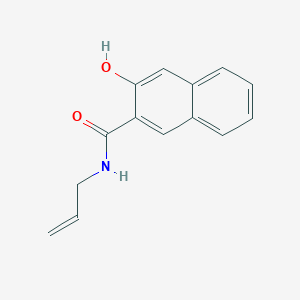
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and an ethylamino group attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with N-ethyl-2-amino-propanamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethylamino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents. The reactions are typically carried out in acidic or neutral conditions.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide, 3-amino-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide, and 3-mercapto-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide.
Reduction Reactions: The major product is 3-Bromo-N-(1-(ethylamino)-1-hydroxypropan-2-yl)benzamide.
Oxidation Reactions: The major product is 3-Bromo-N-(1-(nitroamino)-1-oxopropan-2-yl)benzamide.
科学的研究の応用
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. It may also serve as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play key roles in its binding to target proteins or enzymes. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the protein structure. The ethylamino group may also participate in hydrogen bonding and electrostatic interactions with the target.
類似化合物との比較
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar structure but with two methyl groups instead of the ethylamino group.
3-Bromo-N-ethylbenzamide: Similar structure but without the oxopropan-2-yl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of the benzamide group.
Uniqueness
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide is unique due to the presence of the ethylamino group and the oxopropan-2-yl moiety, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H15BrN2O2 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
3-bromo-N-[1-(ethylamino)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C12H15BrN2O2/c1-3-14-11(16)8(2)15-12(17)9-5-4-6-10(13)7-9/h4-8H,3H2,1-2H3,(H,14,16)(H,15,17) |
InChIキー |
CJSAIEQGFVKBRM-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C(C)NC(=O)C1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


